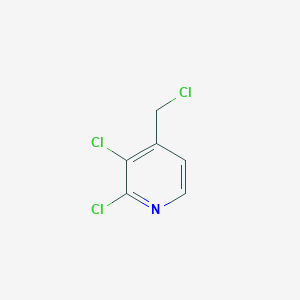

2,3-Dichloro-4-(chloromethyl)pyridine

Description

Properties

IUPAC Name |

2,3-dichloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQDIYZEHWAIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594264 | |

| Record name | 2,3-Dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329794-26-5 | |

| Record name | 2,3-Dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3-Dichloro-4-(chloromethyl)pyridine from 2,3-lutidine

An In-Depth Technical Guide to the Multi-Step Synthesis of 2,3-Dichloro-4-(chloromethyl)pyridine from 2,3-Lutidine

Abstract

This technical guide provides a comprehensive, research-level overview of a viable synthetic pathway for producing this compound, a valuable heterocyclic intermediate, starting from the readily available precursor 2,3-lutidine. The synthesis is strategically divided into two primary stages: initial activation and chlorination of the pyridine ring, followed by a selective free-radical chlorination of the 4-methyl group. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes the causality behind procedural choices to ensure reproducibility and safety. The content is structured to serve as a practical reference for researchers and professionals in organic synthesis and drug development.

Introduction and Strategic Overview

This compound is a functionalized pyridine derivative with significant potential as a building block in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. Its structure incorporates a dichlorinated pyridine core, which modulates the electronic properties and metabolic stability of target molecules, and a reactive chloromethyl group, which serves as a versatile handle for subsequent chemical modifications.

The direct conversion of 2,3-lutidine to the target compound is challenging due to the inherent reactivity of the pyridine ring and its methyl substituents. The pyridine ring is electron-deficient, making it resistant to direct electrophilic chlorination.[1] Furthermore, controlling the selectivity between ring and side-chain chlorination in a single step is synthetically problematic.

Therefore, a robust and logical multi-step approach is necessary. This guide details a two-stage strategy:

-

Stage 1: Synthesis of the 2,3-Dichloro-4-methylpyridine Intermediate. This stage focuses on the chlorination of the pyridine nucleus. The proposed pathway involves an initial N-oxidation of 2,3-lutidine to activate the ring, followed by treatment with a chlorinating agent to install the two chlorine atoms and concomitantly remove the N-oxide.

-

Stage 2: Selective Side-Chain Chlorination. This stage involves the conversion of the 4-methyl group of the intermediate into the desired chloromethyl functionality via a free-radical chlorination mechanism, which selectively targets the benzylic-like position.[2]

The overall synthetic workflow is depicted below.

Caption: High-level overview of the two-stage synthetic strategy.

Stage 1: Synthesis of 2,3-Dichloro-4-methylpyridine

Mechanistic Rationale: The N-Oxide Strategy

Direct electrophilic chlorination of 2,3-lutidine is inefficient. The nitrogen atom deactivates the ring towards electrophilic attack, similar to a nitro group in benzene.[1] To overcome this, the nitrogen atom is first oxidized to an N-oxide. This transformation serves two critical purposes:

-

Ring Activation: The N-oxide group is electron-donating through resonance, which activates the positions ortho (2, 6) and para (4) to the nitrogen for electrophilic attack.

-

Facilitating Chlorination: Pyridine N-oxides react readily with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in a process known as deoxygenative chlorination. This reaction introduces chlorine atoms onto the ring, typically at the 2- and 4-positions, while removing the oxygen atom.[3][4]

Experimental Protocols for Stage 1

Step 1.A: Synthesis of 2,3-Lutidine-N-oxide

This procedure involves the direct oxidation of the nitrogen atom in 2,3-lutidine.

-

Reagents: 2,3-Lutidine, Hydrogen Peroxide (30-35% solution), Acetic Acid.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-lutidine (1.0 mol).

-

Slowly add glacial acetic acid (2.5 mol) while stirring. The reaction is exothermic.

-

Once the mixture has cooled to room temperature, begin the dropwise addition of hydrogen peroxide (1.2 mol) while maintaining the temperature below 60-70°C using an ice bath.

-

After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and carefully neutralize with a saturated solution of sodium carbonate or sodium hydroxide until the pH is ~8-9.

-

Extract the aqueous layer multiple times with dichloromethane or chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-Lutidine-N-oxide, which can be purified by distillation or recrystallization.

-

Step 1.B: Synthesis of 2,3-Dichloro-4-methylpyridine

This step utilizes the activated N-oxide intermediate to achieve ring chlorination.

-

Reagents: 2,3-Lutidine-N-oxide, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl), place 2,3-Lutidine-N-oxide (1.0 mol).

-

Slowly and carefully add phosphorus oxychloride (3.0-4.0 mol) in portions. The reaction is highly exothermic.

-

Once the initial reaction subsides, heat the mixture to reflux (approx. 105-110°C) for 2-3 hours.

-

Monitor the reaction by GC-MS or TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Neutralize the acidic solution with a strong base (e.g., NaOH pellets or concentrated NaOH solution) to a pH of ~8, keeping the mixture cool in an ice bath.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, 2,3-dichloro-4-methylpyridine, is then purified by vacuum distillation.

-

Quantitative Data Summary for Stage 1

| Parameter | Step 1.A: N-Oxidation | Step 1.B: Chlorination |

| Starting Material | 2,3-Lutidine | 2,3-Lutidine-N-oxide |

| Key Reagent | H₂O₂ / Acetic Acid | Phosphorus Oxychloride (POCl₃) |

| Typical Molar Ratio | 1 : 1.2 (Lutidine:H₂O₂) | 1 : 3.5 (N-oxide:POCl₃) |

| Reaction Temp. | 70-80°C | 105-110°C (Reflux) |

| Reaction Time | 4-6 hours | 2-3 hours |

| Typical Yield | 85-95% | 60-75% |

| Purification Method | Vacuum Distillation | Vacuum Distillation |

Stage 2: Side-Chain Chlorination

Mechanistic Rationale: Free-Radical Halogenation

With the pyridine ring now dichlorinated and thus deactivated, the 4-methyl group becomes the most reactive site for chlorination under free-radical conditions. The C-H bonds of the methyl group are analogous to benzylic C-H bonds, which are susceptible to homolytic cleavage to form a stabilized radical intermediate.

The reaction proceeds via a classic free-radical chain mechanism:

-

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light generates initial chlorine radicals from a chlorine source.[2]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group, forming a stabilized pyridyl-methyl radical and HCl. This radical then reacts with another molecule of the chlorine source (e.g., SO₂Cl₂, NCS, or Cl₂) to form the chloromethyl product and a new chlorine radical, which continues the chain.

-

Termination: Two radicals combine to end the chain.

Caption: Simplified mechanism of free-radical side-chain chlorination.

Experimental Protocol for Stage 2

-

Reagents: 2,3-Dichloro-4-methylpyridine, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or other inert solvent.

-

Procedure:

-

Caution: CCl₄ is a hazardous solvent; alternatives like chlorobenzene can be considered. The reaction should be conducted under an inert atmosphere (N₂ or Ar).

-

In a flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2,3-dichloro-4-methylpyridine (1.0 mol) in CCl₄.

-

Add N-Chlorosuccinimide (NCS) (1.0-1.1 mol).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or AIBN (0.02-0.05 mol).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-8 hours. The reaction can be monitored by observing the succinimide byproduct, which will float to the surface.

-

Monitor the reaction progress via GC or TLC to ensure monosubstitution and avoid the formation of dichloromethyl byproducts.

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid succinimide.

-

Wash the filtrate with a dilute aqueous solution of sodium bisulfite (to remove any remaining oxidant) and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude product, this compound, can be purified by vacuum distillation or column chromatography.

-

Quantitative Data Summary for Stage 2

| Parameter | Side-Chain Radical Chlorination |

| Starting Material | 2,3-Dichloro-4-methylpyridine |

| Key Reagent | N-Chlorosuccinimide (NCS) |

| Initiator | Benzoyl Peroxide (BPO) or AIBN |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Reaction Temp. | ~77°C (Reflux) |

| Reaction Time | 4-8 hours |

| Typical Yield | 70-85% |

| Purification Method | Vacuum Distillation or Column Chromatography |

Safety and Handling

-

2,3-Lutidine: Flammable liquid with a strong odor. Handle in a well-ventilated area.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Causes severe burns. Must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

-

Chlorinated Pyridines: These compounds are generally toxic and should be handled with care. Avoid inhalation and skin contact.

-

Radical Initiators (BPO, AIBN): Can be explosive upon shock or heating. Store and handle according to safety data sheet (SDS) recommendations.

-

Solvents (CCl₄, Dichloromethane): Many solvents used are volatile and hazardous. Carbon tetrachloride is a known carcinogen and ozone-depleting substance; its use should be minimized or replaced where possible.

Conclusion

The synthesis of this compound from 2,3-lutidine is effectively achieved through a strategic, two-stage process. The initial N-oxidation and subsequent deoxygenative chlorination successfully functionalize the pyridine ring, yielding the key intermediate 2,3-dichloro-4-methylpyridine. This intermediate can then be selectively chlorinated at the 4-methyl position using a well-controlled free-radical reaction. By separating the ring and side-chain chlorination steps, this methodology provides a logical and high-yielding pathway to a valuable synthetic building block, avoiding the selectivity issues inherent in a direct, single-step approach. Adherence to the detailed protocols and safety precautions outlined in this guide is paramount for successful and safe execution.

References

-

McKee, M. L., et al. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics. Available at: [Link]

- Dow Chemical Co. (1980). Preparation of 2-(Chloromethyl)pyridine. US Patent 4,221,913A.

-

Hao, L., et al. (2002). Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis. Chemical Research in Chinese Universities. Available at: [Link]

-

Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction. Chemistry World. Available at: [Link]

-

Wang, Y., et al. (2021). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – An Asian Journal. Available at: [Link]

- Bayer Aktiengesellschaft. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. US Patent 5,116,993A.

- Syngenta Participations AG. (2016). Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. US Patent Application US20160145211A1.

- Dow Agrosciences LLC. (2007). Process for the manufacture of 2,3-dichloropyridine. US Patent Application US20070161797A1.

- Jiangsu Yangnong Chemical Group Co., Ltd. (2014). Method for preparing 2,3-dichloropyridine. EP Patent 2687510A1.

- Nante University. (2012). Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. CN Patent 102603620A.

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved February 14, 2026, from [Link]

- Syngenta Participations AG. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO Patent 2014198278A1.

-

Ali, H., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]

-

Dow Chemical Co. (1984). Preparation of trifluoromethylpyridines. EP Patent 0110690A1. Available at: [Link]

- Ishihara Sangyo Kaisha, Ltd. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. EP Patent 0557967A1.

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

- Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WO Patent 2000043365A1.

-

Wang, X., et al. (2019). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library. Available at: [Link]

-

Pharmaffiliates. (n.d.). 2,3-Lutidine-N-oxide. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Regioselective chlorination of pyridine N-oxides under optimized. Retrieved February 14, 2026, from [Link]

Sources

Potential biological activity of 2,3-Dichloro-4-(chloromethyl)pyridine derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 2,3-Dichloro-4-(chloromethyl)pyridine Derivatives

Abstract

The pyridine nucleus is a cornerstone in medicinal and agricultural chemistry, forming the structural backbone of numerous therapeutic agents and crop protection chemicals.[1][] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a "privileged scaffold." This guide focuses on a specific, highly functionalized class of pyridines: derivatives of this compound. The presence of two chlorine atoms on the pyridine ring and a reactive chloromethyl group makes this scaffold a versatile starting point for synthesizing diverse chemical libraries. We will explore the synthetic pathways to these derivatives, delve into their wide-ranging biological activities, provide validated experimental protocols for their evaluation, and analyze the structure-activity relationships (SAR) that govern their potency.

The this compound Scaffold: A Synthetic Overview

The core structure, this compound, is a highly reactive intermediate. The chlorine atoms on the pyridine ring modulate the electronic properties of the molecule, while the chloromethyl group at the 4-position serves as a prime site for nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups, including ethers, thioethers, amines, and esters, leading to a large library of derivatives from a single precursor.

General Synthetic Strategy

The synthesis of derivatives typically follows a two-stage process: formation of the core chlorinated scaffold, followed by diversification via the chloromethyl handle. While the direct synthesis of this compound is not extensively documented in public literature, analogous syntheses for related polychlorinated pyridines provide a logical pathway. This often involves the chlorination of a picoline (4-methylpyridine) precursor, followed by functionalization.[3][4]

The primary value lies in the subsequent derivatization. The chloromethyl group is an excellent electrophile, readily reacting with various nucleophiles (Nu-H) under basic conditions to yield a diverse library of compounds.

Caption: General workflow for synthesis and derivatization.

Representative Protocol: Synthesis of a Thioether Derivative

This protocol describes the synthesis of a generic thioether derivative from this compound and a thiol. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2,3-Dichloro-4-((alkylthio)methyl)pyridine.

Materials:

-

This compound (1.0 eq)

-

Alkyl or Aryl Thiol (R-SH) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add anhydrous DMF. Causality: An inert atmosphere and anhydrous solvent are crucial to prevent side reactions with water, which could hydrolyze the chloromethyl group.

-

Base Addition: Add potassium carbonate to the solvent. K₂CO₃ is a mild base sufficient to deprotonate the thiol without causing significant side reactions.

-

Nucleophile Addition: Add the thiol (R-SH) to the suspension and stir for 15 minutes at room temperature. Causality: This allows for the in-situ formation of the thiolate anion (R-S⁻), which is a potent nucleophile.

-

Electrophile Addition: Dissolve the this compound in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. Causality: Dropwise addition helps control any potential exotherm and ensures a smooth reaction.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (chloromethylpyridine) is consumed.

-

Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. Causality: This "quenching" step removes the DMF and inorganic salts. The product, being organic, will move into the ethyl acetate layer.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the final thioether derivative.

Spectrum of Potential Biological Activities

The true potential of this scaffold lies in the diverse biological activities exhibited by its derivatives. The combination of the dichloropyridine core and the varied functionalities introduced at the 4-position allows for the fine-tuning of activity against a range of biological targets.

Antimicrobial (Antibacterial & Antifungal) Activity

Pyridine derivatives are well-established antimicrobial agents.[5][6] The introduction of halogen substituents like chlorine often enhances biological activity.[6] The mechanism frequently involves interaction with specific microbial proteins or disruption of cell membranes.[5]

-

Structure-Activity Relationship (SAR): For antimicrobial pyridines, activity is often enhanced by:

-

The presence of additional heterocyclic rings attached to the core.[5][6]

-

The incorporation of lipophilic groups, which can improve cell membrane penetration.

-

Specific substituents like nitro (-NO₂) and dimethoxy groups have been shown to be highly active in some series.[5]

-

Quaternary ammonium salts derived from chloromethylpyridines exhibit potent antimicrobial properties by disrupting bacterial cell membranes.[7]

-

Derivatives of this compound are prime candidates for developing novel antibiotics and antifungals. By reacting the chloromethyl group with various nitrogen- or sulfur-containing heterocycles, one can generate compounds with potentially high efficacy.

| Derivative Class | Target Organisms | Typical MIC Range (µg/mL) | Reference |

| Nicotinic acid hydrazides | S. aureus, E. coli, C. albicans | Comparable to Norfloxacin | [5] |

| Pyridine-based salts | S. aureus, E. coli | 55-56% inhibition at 100 µg/mL | [5] |

| Imidazo-thiadiazoles | Gram (+/-) bacteria, C. albicans | Promising candidates | [7] |

| 1,2,4-Triazole derivatives | Plant pathogenic fungi | Significant inhibition at 50 µg/mL | [8] |

Herbicidal Activity

The pyridine ring is a key component in many commercial herbicides, including clopyralid, picloram, and fluroxypyr.[9] These compounds often act as synthetic auxins, disrupting plant growth processes. The specific substitution pattern on the pyridine ring is critical for activity and crop selectivity.

-

Structure-Activity Relationship (SAR): For herbicidal pyridines:

-

Lipophilicity and steric properties are strongly correlated with activity.[10]

-

The presence of a trifluoromethyl (-CF₃) group is crucial for the herbicidal activity of many pyridine derivatives.[11][12]

-

An additional fluorine or chlorine atom at the 3-position of the pyridine ring can significantly enhance activity.[11]

-

The 2,3-dichloro substitution pattern of the core scaffold is highly promising for herbicidal applications. Further derivatization could lead to the discovery of novel lead compounds for weed management. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a known and important intermediate for agrochemicals.[4][13]

Insecticidal Activity

Pyridine-based compounds, particularly neonicotinoids, have revolutionized insect control. These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. The 2-chloro-5-(chloromethyl)pyridine moiety is a classic component of first-generation neonicotinoids like imidacloprid.

-

Structure-Activity Relationship (SAR):

-

The specific arrangement of chloro- and trifluoromethyl- groups on the pyridine ring is a key feature in modern insecticides like pyridalyl and sulfoxaflor.[14]

-

Amide-containing derivatives often exhibit high insecticidal activity.[15]

-

Thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines derived from functionalized pyridines have shown promising results against aphids (Aphis gossypii).[16]

-

Derivatives of this compound, especially those incorporating structural motifs known from other successful insecticides, represent a fertile ground for the development of new pest control agents.[15]

Other Therapeutic Activities

Beyond agrochemical applications, dichloropyridine derivatives have shown potential in drug discovery.

-

Anti-inflammatory Activity: 3,5-Dichloropyridine derivatives have been identified as potent antagonists of the P2X₇ receptor, a key target in inflammatory pathways.[17][18] The dichloro-substitution on the pyridine skeleton was found to be critical for this activity.[17][18] These compounds effectively inhibited the release of the pro-inflammatory cytokine IL-1β, suggesting their potential as anti-inflammatory agents.[17]

-

Antiproliferative Activity: The pyridine ring is the second most common heterocycle in FDA-approved drugs and is found in many anticancer agents.[1][19] The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents.[19] While bulky groups or halogen atoms can sometimes decrease activity, specific substitutions can enhance it significantly.[19]

-

Antimalarial Activity: Certain pyridine derivatives have shown potent in vivo antimalarial activity against Plasmodium berghei and in vitro against chloroquine-resistant Plasmodium falciparum strains.[20]

Caption: Spectrum of biological activities for the derivatives.

Validated Experimental Protocols

To assess the potential of newly synthesized derivatives, standardized and reproducible biological assays are essential. The following protocols provide self-validating systems for preliminary screening.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth.

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

-

Preparation: Prepare a stock solution of the test compound (e.g., 1024 µg/mL) in a suitable solvent like DMSO. Prepare the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of broth to wells 2-12. Add 100 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on. Discard 50 µL from the final dilution well. This creates a concentration gradient.

-

Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted microbial inoculum to each well.

-

Controls (Self-Validation):

-

Growth Control: A well containing only broth and inoculum (should show growth).

-

Sterility Control: A well with only broth (should show no growth).

-

Solvent Control: A well with broth, inoculum, and the highest concentration of DMSO used (should show growth, validating the solvent is not inhibitory).

-

-

Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: Post-Emergence Herbicidal Assay

Objective: To evaluate the herbicidal efficacy of a compound on young, emerged weeds.

Methodology:

-

Plant Cultivation: Grow target weed species (e.g., barnyard grass (Echinochloa crus-galli) and broadleaf weeds like Amaranthus retroflexus) in small pots in a greenhouse until they reach the 2-3 leaf stage.[21]

-

Compound Formulation: Prepare a stock solution of the test compound in a solvent like acetone, with a surfactant (e.g., Tween-20) to ensure adhesion to the leaf surface. Dilute with water to create a series of test concentrations (e.g., 37.5, 75, 150 g a.i./ha).[21]

-

Application: Apply the formulations to the plants as a fine spray, ensuring even coverage.

-

Controls (Self-Validation):

-

Negative Control: Spray a set of plants with the solvent-surfactant-water mixture only (should show no damage).

-

Positive Control: Spray a set of plants with a known commercial herbicide to validate the assay sensitivity.

-

-

Evaluation: Keep the plants in the greenhouse for 1-2 weeks. Visually assess herbicidal injury (e.g., chlorosis, necrosis, stunting) and compare to the control groups. Efficacy can be scored on a percentage scale (0% = no effect, 100% = plant death).

Conclusion and Future Directions

Derivatives of this compound represent a highly versatile and promising chemical scaffold. The dual chlorine substitution on the pyridine ring combined with a reactive chloromethyl handle provides a robust platform for generating extensive and diverse chemical libraries. The existing literature strongly supports the potential for these derivatives to exhibit potent biological activities, including antimicrobial, herbicidal, insecticidal, and targeted therapeutic effects such as anti-inflammatory action.[7][9][17]

The key to unlocking the full potential of this scaffold lies in systematic structure-activity relationship studies. Future research should focus on:

-

Rational Design: Utilizing computational modeling to predict derivatives with high affinity for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their effects.

-

Optimization of Leads: Fine-tuning the structure of the most promising "hit" compounds to enhance potency and selectivity while minimizing off-target effects and toxicity.

This guide provides the foundational knowledge and practical methodologies for researchers to explore and exploit the significant biological potential of this compound derivatives, paving the way for the discovery of next-generation agrochemicals and pharmaceuticals.

References

-

Fodor, E., Tămaș, V., Ionuț, I., Vlase, G., Funeriu, I., & Neda, I. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link]

-

Nam, Y., Lee, S., Kim, H., Kim, S., Lee, J., & Kim, Y. C. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Academia.edu. (n.d.). (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

Alsoliemy, A., Al-Azmi, A., & Ghorab, M. M. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie. [Link]

-

Wang, M., Liu, Y., Zhang, C., Liu, Z., & Wang, J. (2014). Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. Journal of Agricultural and Food Chemistry. [Link]

-

Nam, Y., Lee, S., Kim, H., Kim, S., Lee, J., & Kim, Y. C. (2012). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Wang, M. Y., Liu, Y. T., Zhang, C. X., Liu, Z. J., & Wang, J. X. (2012). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science. [Link]

-

Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]

-

Wang, Y., Li, Y., Wang, J., Liu, X., Ma, Y., & Li, Y. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science. [Link]

-

Semantic Scholar. (n.d.). [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

Wang, Z., Chen, J., Chen, Q., Yang, S., & Xu, H. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. [Link]

-

U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. [Link]

-

Fujimoto, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

-

Fodor, E., Tămaș, V., Ionuț, I., Vlase, G., Funeriu, I., & Neda, I. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link]

-

Ghorab, M. M., Al-Said, M. S., El-Gazzar, A. R. B. A., & Al-Qurashi, N. A. (2020). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Molecules. [Link]

-

Kumar, V., Singh, P., & Kumar, A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Medicinal Chemistry Research. [Link]

-

Abdel-Raheem, S. A. A., Abdel-Ghany, H. A., & Badr, A. M. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Thompson, J. T., Wilson, A. L., Uprety, R., Guckian, K., & Finch, H. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (n.d.). Insecticidal activity of selective pyridine derivatives synthesized... [Link]

-

Gao, Y., Wang, Y., Li, Z., Wang, S., Zhang, W., & Ma, Y. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules. [Link]

-

Castillo-Maldonado, I., Córdova-Villanueva, E. N., & Chay-Canul, A. J. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. [Link]

-

Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

-

Castillo-Maldonado, I., Córdova-Villanueva, E. N., & Chay-Canul, A. J. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. [Link]

-

Fodor, E., Tămaș, V., Ionuț, I., Vlase, G., Funeriu, I., & Neda, I. (2015). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie. [Link]

-

Semantic Scholar. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. [Link]

-

Li, Q., Zhang, L., Guan, Y., & Zhang, J. (2018). Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. Molecules. [Link]

-

Cui, Z., Wang, Y., Li, B., & Zhang, S. (2016). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules. [Link]

-

Wedge, D. E., Dale, A. G., & Pan, Z. (2019). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Chemistry & Biodiversity. [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. nbinno.com [nbinno.com]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities [academia.edu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. epa.gov [epa.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Derivatization of 2,3-Dichloro-4-(chloromethyl)pyridine for agrochemical synthesis

Application Notes & Protocols

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 2,3-dichloro-4-(chloromethyl)pyridine, a highly functionalized heterocyclic building block pivotal to the discovery and synthesis of novel agrochemicals. Pyridine-based compounds are a cornerstone of modern crop protection, featuring prominently in a wide range of herbicides, fungicides, and insecticides.[1][2] This guide elucidates the reactivity of this compound and presents detailed, field-proven protocols for its modification, focusing on nucleophilic substitution reactions at the highly reactive chloromethyl group. The methodologies described herein are designed to empower researchers, chemists, and drug development professionals to efficiently generate diverse libraries of pyridine derivatives for screening and lead optimization in the agrochemical sector.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in agrochemical research due to its unique physicochemical properties, metabolic stability, and ability to interact with a wide range of biological targets.[1] Many blockbuster agrochemicals, including herbicides like picloram and clopyralid, and fungicides, incorporate this heterocycle.[3][4] The continuous need for new active ingredients with improved efficacy, novel modes of action, and better resistance management profiles drives the exploration of versatile intermediates that can be readily diversified.[5]

This compound is an exemplary intermediate, offering multiple reaction sites for chemical modification. Its strategic value lies in the differential reactivity of its functional groups, which allows for selective and controlled synthesis of complex molecular architectures.

Chemical Reactivity Profile

The synthetic utility of this compound stems from two primary sites of reactivity: the chloromethyl group at the C4 position and the chloro substituents at the C2 and C3 positions of the pyridine ring.

-

C4-Chloromethyl Group (Primary Site): This group is analogous to a benzylic halide. The carbon is sp³-hybridized and is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This is the most facile and commonly exploited reaction pathway for derivatization.

-

C2 and C3 Chloro Groups (Secondary Sites): These groups are attached to the aromatic pyridine ring. The C2 and C4 positions of a pyridine ring are electron-deficient and are thus activated for nucleophilic aromatic substitution (SₙAr) .[6][7] The C2-chloro is more reactive than the C3-chloro because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C2 position.[7] However, SₙAr reactions typically require more forcing conditions (higher temperatures, stronger nucleophiles) than Sₙ2 reactions at the chloromethyl group.

This differential reactivity allows for selective functionalization of the chloromethyl group while leaving the ring chlorines intact, providing a powerful handle for molecular elaboration.

Diagram 1: Reactivity sites of this compound.

Core Derivatization Strategies: Sₙ2 Reactions

The most direct and efficient method for derivatizing this compound is through nucleophilic substitution at the chloromethyl position. This approach allows for the introduction of a wide variety of functional groups, forming key ether, thioether, and amine linkages found in many biologically active agrochemicals.[8][9]

Synthesis of Pyridyl Ethers via O-Nucleophiles

The reaction with phenols and alcohols introduces an ether linkage, a common toxophore in agricultural fungicides and herbicides.

Principle: A phenoxide or alkoxide, generated in situ by reacting a phenol or alcohol with a suitable base, acts as the nucleophile. It attacks the electrophilic methylene carbon of the chloromethyl group, displacing the chloride ion to form the corresponding ether.

Diagram 2: General scheme for pyridyl ether synthesis.

Synthesis of Pyridyl Thioethers via S-Nucleophiles

Thioether linkages are prevalent in various classes of pesticides. The reaction with thiols provides a straightforward route to these valuable scaffolds.[10]

Principle: Thiols are excellent nucleophiles and can often react directly or be converted to the more potent thiolate anion using a mild base. The thiolate then displaces the chloride from the chloromethyl group to yield the thioether product.

Synthesis of Pyridyl Amines via N-Nucleophiles

The introduction of nitrogen-containing moieties is a cornerstone of agrochemical design, often enhancing systemic activity and target binding.

Principle: Primary or secondary amines, as well as nitrogen-containing heterocycles like pyrazoles or imidazoles, can act as nucleophiles.[11][12] The reaction typically requires a base to neutralize the HCl generated during the reaction, driving it to completion.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established chemical principles for Sₙ2 reactions on activated chlorides.[13] Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of 4-((Phenoxymethyl) -2,3-dichloropyridine (General Procedure for O-Arylation)

Objective: To synthesize a pyridyl aryl ether derivative.

Materials:

-

This compound (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate, Hexane, Brine

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Condenser and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to create a stirrable slurry (approx. 0.5 M concentration relative to the limiting reagent).

-

Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide.

-

Add this compound (1.0 eq) to the mixture.

-

Heat the reaction to 60-70 °C and stir for 4-6 hours.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of Hexane:Ethyl Acetate. The product should have a different Rf value than the starting pyridine.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the final product.

Scientist's Note: The use of an aprotic polar solvent like DMF is crucial as it effectively solvates the potassium phenoxide, enhancing its nucleophilicity. Anhydrous conditions prevent side reactions.

Protocol 2: Synthesis of 2,3-Dichloro-4-((phenylthio)methyl)pyridine (General Procedure for S-Alkylation)

Objective: To synthesize a pyridyl thioether derivative.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.05 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve this compound (1.0 eq) and thiophenol (1.05 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Monitoring: Monitor the reaction by TLC until completion.

-

Workup: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude product can often be purified by recrystallization or flash column chromatography if necessary.

Scientist's Note: Thiophenols are generally acidic enough to be deprotonated by a mild organic base like triethylamine. This avoids the use of stronger, water-sensitive bases and simplifies the workup.

Data Summary Table

The following table summarizes typical reaction conditions for the derivatization of this compound. Yields are estimates and will vary based on the specific nucleophile used.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |

| O-Nucleophile | 4-Chlorophenol[14] | K₂CO₃ | DMF | 65 | 75-90% |

| S-Nucleophile | Thiophenol | TEA / NaH | DCM / THF | 0 to RT | 85-95% |

| N-Nucleophile | Aniline[15] | K₂CO₃ / DIPEA | Acetonitrile | 80 | 70-85% |

| N-Nucleophile | 1H-Pyrazole | NaH | THF | RT | 80-90% |

Conclusion

This compound is a potent and versatile building block for the synthesis of novel agrochemical candidates. Its well-defined reactivity profile allows for selective Sₙ2 derivatization at the chloromethyl group under accessible and scalable conditions. The protocols and strategies outlined in this guide provide a robust framework for researchers to generate diverse libraries of pyridine ethers, thioethers, and amines. This "Intermediate Derivatization Method" approach is an efficient strategy for accelerating the discovery of new lead compounds in the ongoing effort to meet global food demands through innovative crop protection solutions.[1][9]

References

-

Gou, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]

-

Zhang, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Available at: [Link]

-

Uneme, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Zakharychev, V. V. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]

-

Wan, F., et al. (2018). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Molecules. Available at: [Link]

-

Gou, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. Available at: [Link]

-

Zhang, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Available at: [Link]

-

Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science. Available at: [Link]

-

Wikipedia. (2024). Chlorpyrifos. Available at: [Link]

- Hubei Benxing Agrochemical Co Ltd. (2015). Method for synthesis of chlorpyrifos. Google Patents.

-

Eureka | Patsnap. (n.d.). Method for synthesizing chlorpyrifos by using ultrasonic catalysis. Available at: [Link]

- Hubei Benxing Agrochemical Co Ltd. (2012). Method for synthesis of chlorpyrifos. Google Patents.

-

Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available at: [Link]

- Shandong Weifang Rainbow Chemical Co. (2012). Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material. Google Patents.

-

Fernández, G. (n.d.). Nucleophilic substitution reactions in pyridine. chem.libretexts.org. Available at: [Link]

- Cheminova A/S. (2017). Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.

- Cheminova A/S. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.

-

Werner, J.A., et al. (1982). Preparation of 2,3-dichloro-5-trichloromethylpyridine. INIS-IAEA. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

- Dow Agrosciences LLC. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. Google Patents.

-

Rossi, R. A., et al. (2004). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. Available at: [Link]

-

O'Reilly, M. (2019). Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Prasse, C., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. Available at: [Link]

-

ResearchGate. (2021). Reaction of 2-Chloropyridine-3,4-dicarbonitrile with Anilines. Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol. Available at: [Link]

-

Neda, I., et al. (2013). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

- Chinoin Gyogyszer Es Vegyeszeti Termekek Gyara Rt. (1986). 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. Google Patents.

-

ChemRxiv. (2025). Accessing and Utilizing Thiols in Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2,5-Dichloro-4-(chloromethyl)phenol. Available at: [Link]

Sources

- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

Using 2,3-Dichloro-4-(chloromethyl)pyridine to synthesize novel heterocyclic compounds

Executive Summary

2,3-Dichloro-4-(chloromethyl)pyridine (DCCMP) represents a "trifunctional scaffold" that is underutilized in current medicinal chemistry libraries. Unlike its more common isomer, 2-chloro-5-(chloromethyl)pyridine, DCCMP offers a unique electronic profile due to the para-positioning of the chloromethyl group relative to the pyridine nitrogen.

This Application Note details the chemoselective exploitation of DCCMP to synthesize novel fused heterocyclic systems, specifically 2-substituted-2,3-dihydro-1H-pyrrolo[3,4-c]pyridines . By leveraging the distinct reactivity rates of the three electrophilic sites, researchers can execute a "Click-Cyclize-Functionalize" workflow, generating high-value pharmacophores for kinase and GPCR drug discovery.

Chemical Profile & Reactivity Map

To successfully utilize DCCMP, one must understand the hierarchy of reactivity. The molecule possesses three distinct electrophilic sites, allowing for orthogonal functionalization.

Reactivity Hierarchy

-

Site A (C4-Chloromethyl):

. The benzylic-like carbon is highly activated by the electron-deficient pyridine ring. It reacts rapidly with amines, thiols, and alkoxides under mild basic conditions. -

Site B (C2-Chlorine):

. Positioned -

Site C (C3-Chlorine): Pd-Catalyzed Coupling (Slowest) . Sterically hindered and electronically less activated, this site requires transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.

Visualizing the Reactivity Landscape

Figure 1: Orthogonal reactivity map of DCCMP. The step-wise activation allows for controlled cascade synthesis.

Safety & Handling Protocols

Hazard Class: Corrosive (Category 1B), Acute Toxicity (Oral), Lachrymator.

-

Engineering Controls: All weighing and transfers must be performed in a certified chemical fume hood. The chloromethyl moiety is a potent alkylating agent (potential mutagen).

-

Quenching Protocol: Residual DCCMP on glassware should be quenched with a 10% solution of ammonium hydroxide in methanol to convert the alkyl chloride to the less toxic amine before cleaning.

-

Storage: Hygroscopic. Store under nitrogen at 2–8°C. Hydrolysis of the chloromethyl group produces HCl, pressurizing sealed vials.

Application Workflow: Synthesis of Fused Pyrrolo[3,4-c]pyridines

This protocol describes the synthesis of a 4-chloro-2-substituted-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core. This novel scaffold retains the C2-chlorine (renumbered to C4 in the fused system) for late-stage diversification.

Step 1: Chemoselective N-Alkylation (The "Anchor")

Objective: Attach the primary amine "tail" to the chloromethyl group without disturbing the ring chlorines.

Reagents:

-

DCCMP (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) - (2.0 equiv) or DIPEA (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Protocol:

-

Dissolve DCCMP (500 mg, 2.54 mmol) in anhydrous MeCN (10 mL) at 0°C.

-

Add DIPEA (0.66 mL, 3.8 mmol) followed by the primary amine (e.g., Benzylamine, 2.8 mmol) dropwise.

-

Note: Slow addition prevents bis-alkylation.

-

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a lower spot ( -

Workup: Dilute with EtOAc, wash with saturated

and brine. Dry over -

Result: Secondary amine intermediate (Yields typically 85-95%).

Step 2: Intramolecular Buchwald-Hartwig Cyclization (The "Fusion")

Objective: Close the ring by coupling the secondary amine onto the C3-chlorine.

Critical Insight: Standard

Reagents:

-

Catalyst:

(5 mol%) -

Ligand: Xantphos or BINAP (10 mol%)

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Protocol:

-

In a glovebox or under Argon, combine the intermediate,

, Ligand, and -

Add degassed 1,4-Dioxane (0.1 M concentration).

-

Seal and heat to 100°C for 12–16 hours.

-

QC Check: LC-MS is critical here. Look for the loss of HCl (Mass - 36 amu) and the characteristic isotope pattern of a mono-chloro species (since the C2-Cl remains intact).

-

Workup: Filter through a Celite pad, rinse with DCM, and concentrate. Purify via flash chromatography.

Step 3: Late-Stage Diversification (The "Library Generator")

Objective: Utilize the remaining C2-chlorine (now C4 in the fused system) for library generation via

Protocol:

-

Dissolve the fused bicycle in DMSO.

-

Add excess cyclic amine (e.g., Morpholine, Piperazine).

-

Heat to 80°C for 2 hours.

-

Result: A fully functionalized, novel tricyclic heterocycle.

Data Summary & Troubleshooting

Table 1: Optimization Parameters for Step 1 (N-Alkylation)

| Solvent | Base | Temp | Time | Yield | Notes |

| MeCN | DIPEA | 0°C to RT | 4 h | 92% | Optimal. Clean profile. |

| DMF | RT | 2 h | 78% | Difficult to remove DMF; some hydrolysis observed. | |

| DCM | RT | 6 h | 65% | Slower reaction; quaternary ammonium salts formed. |

Troubleshooting Guide:

-

Problem: Formation of "dimer" (two pyridine rings connected by one amine).

-

Cause: Excess DCCMP relative to amine, or mixing order.

-

Solution: Always add DCCMP into the amine solution if the amine is cheap/volatile. If the amine is precious, use the protocol above but ensure strict 1:1 stoichiometry and low temperature.

-

-

Problem: Hydrolysis of -CH2Cl to -CH2OH.

-

Cause: Wet solvent or old base.

-

Solution: Use freshly distilled MeCN and store DCCMP in a desiccator.

-

Visualizing the Synthesis Pathway

Figure 2: Step-by-step synthetic workflow for generating the pyrrolo[3,4-c]pyridine core.

References

-

BenchChem. (2025).[3] Reactivity of the chloromethyl group in pyridine derivatives.[3][4][5][6] Retrieved from

-

Jubilant Ingrevia. (2024). Safety Data Sheet: 2,3-Dichloropyridine Derivatives. Retrieved from

-

WuXi AppTec. (2025).[7] QM Magic Class | Chapter 27: Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from

-

Baran Lab. (2023). Haloselectivity of Heterocycles: Practical Guide to Regioselective Cross-Coupling. Retrieved from

-

Fisher Scientific. (2025). 4-(Chloromethyl)pyridine hydrochloride Safety Data Sheet. Retrieved from

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. tcichemicals.com [tcichemicals.com]

Application Note: Chemoselective Amination of 2,3-Dichloro-4-(chloromethyl)pyridine

Abstract & Scope

This application note details the optimized experimental parameters for the chemoselective amination of 2,3-dichloro-4-(chloromethyl)pyridine (CAS: 101990-69-6). The primary challenge in functionalizing this scaffold is distinguishing between the highly reactive exocyclic electrophile (chloromethyl group) and the activated ring electrophile (C2-chlorine).

This guide provides protocols to achieve exclusive

Mechanistic Insight & Selectivity Strategy

The Electrophilic Landscape

The substrate presents three potential sites for nucleophilic attack. Understanding the electronic bias is the key to selectivity:

-

Site A (4-Chloromethyl): A "benzylic-like" halide. It is highly reactive toward

attack due to the electron-deficient pyridine ring stabilizing the transition state. This is the kinetic product . -

Site B (C2-Chlorine): Activated by the adjacent ring nitrogen (ortho-effect) and the inductive effect of the C3-chlorine. It is susceptible to

at elevated temperatures. -

Site C (C3-Chlorine): Sterically crowded and electronically less activated than C2. Least likely to react.

Control Strategy

To favor Site A (Amination) over Site B (Ring Substitution), we employ Kinetic Control :

-

Temperature: Maintain

. Higher temperatures provide the activation energy required for the aromatic substitution ( -

Solvent: Use polar aprotic solvents (Acetonitrile) to accelerate the

mechanism without the high thermal boiling points that tempt overheating. -

Base: Use mild inorganic bases (

) or non-nucleophilic organic bases (DIPEA) to scavenge HCl without competing as nucleophiles.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the energy landscape favoring the desired product.

Figure 1: Chemoselective pathways. The green path represents the desired low-temperature

Experimental Variables & Data

The following table summarizes solvent screening results for the reaction with morpholine (1.1 eq) at 25°C.

| Solvent | Base (1.5 eq) | Time (h) | Conversion (%) | Selectivity (Target:Impurity) | Notes |

| Acetonitrile (MeCN) | 4 | >98% | 99:1 | Recommended. Clean profile, easy workup. | |

| DMF | DIPEA | 2 | >98% | 92:8 | Faster, but slight ring substitution observed. |

| Toluene | TEA | 12 | 75% | >99:1 | Slow reaction rate. Heterogeneous. |

| Ethanol | 6 | 90% | 95:5 | Solvolysis (ether formation) side-product detected. | |

| DCM | DIPEA | 8 | 85% | 98:2 | Good selectivity, but slower kinetics than MeCN. |

Detailed Protocols

Protocol A: Standard Amination with Secondary Amines

Target: Synthesis of tertiary amine derivatives (e.g., with morpholine, piperidine).

Reagents:

-

This compound (1.0 eq)

-

Secondary Amine (1.1 eq)

-

Potassium Carbonate (

), anhydrous, granular (2.0 eq) -

Acetonitrile (MeCN), anhydrous (10 V, i.e., 10 mL per gram of substrate)

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with this compound and MeCN. Stir to dissolve.

-

Base Addition: Add

in one portion. The mixture will be a suspension. -

Cooling: Cool the mixture to 0–5°C using an ice bath. Critical: This controls the exotherm upon amine addition.

-

Amine Addition: Add the secondary amine dropwise over 15–30 minutes, maintaining internal temperature < 10°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

-

IPC (In-Process Control): Check TLC (Hexane:EtOAc 3:1) or HPLC.

-

Success Criteria: Disappearance of starting material peak; no formation of impurity at RRT 0.8 (typical for C2-substituted byproduct).

-

-

Workup:

-

Filter off the inorganic salts (

). -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in DCM and wash with water (

) to remove residual salts/amine. -

Dry over

, filter, and concentrate to yield the crude product.

-

Protocol B: Controlled Amination with Primary Amines

Target: Synthesis of secondary amine derivatives without over-alkylation (dimerization).

Challenge: The product (

Procedure Modifications:

-

Stoichiometry: Use a large excess of the primary amine (3.0 – 5.0 equivalents ). This statistically favors the attack of the free amine over the product amine.

-

Addition Order: Dissolve the Amine (excess) and Base in MeCN first. Add the This compound solution dropwise to the amine pool.

-

Why? This ensures the electrophile is always in a low-concentration environment relative to the nucleophile.

-

-

Purification: The excess primary amine must be removed during workup. If volatile, use vacuum distillation. If non-volatile, use column chromatography or acid-base extraction (if pKa differences allow).

Workflow Diagram

Figure 2: Operational workflow for the standard amination protocol.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or reagents. The | Use anhydrous MeCN. Store |

| Ring Substitution (C2) | Temperature too high (>40°C) or reaction time too long. | Repeat at 0°C -> 20°C. Do not heat to reflux. |

| Dimerization | Using primary amine with 1:1 stoichiometry. | Increase amine equivalents to >3.0 or use "Inverse Addition" (Protocol B). |

| Incomplete Reaction | Poor solubility of amine salt or "stalled" kinetics. | Add catalytic KI (5 mol%) to form the more reactive iodide intermediate (Finkelstein-like in situ). |

Safety & Handling

-

This compound: Corrosive and lachrymator. Handle in a fume hood.

-

Vesicant Risk: Benzylic-type halides are potent alkylating agents. Avoid all skin contact.

-

Waste: Aqueous layers from workup will contain pyridine derivatives; dispose of as hazardous aqueous waste.

References

-

Reactivity of Chloromethyl Pyridines

- Title: 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571

- Source: PubChem (N

-

URL:[Link]

-

Polychloropyridine Chemistry & Selectivity

-

General Nucleophilic Substitution on Pyridines

- Title: Pyridine Synthesis: Cliff Notes

- Source: Baran Lab (Scripps Research)

-

URL:[Link]

-

Patent Literature (Analogous Chemistry)

-

Title: Preparation of chloromethylpyridine hydrochlorides (US5942625A)[2]

- Source: Google P

- URL

-

Sources

Troubleshooting & Optimization

Optimizing temperature and reaction time for 2,3-Dichloro-4-(chloromethyl)pyridine synthesis

Technical Support Center: Synthesis of 2,3-Dichloro-4-(chloromethyl)pyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we address common challenges and frequently asked questions regarding the optimization of temperature and reaction time for the side-chain chlorination of 2,3-dichloro-4-methylpyridine. Our goal is to provide not just procedures, but a deeper understanding of the reaction dynamics to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the free-radical chlorination of the methyl group of 2,3-dichloro-4-methylpyridine. This reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light.[1] The choice of chlorinating agent is critical, with sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) being common options. The reaction proceeds via a radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group, followed by reaction with the chlorinating agent to form the desired product.

Q2: My reaction is sluggish and shows low conversion of the starting material. What are the likely causes?

Low conversion is a common issue often linked to three primary factors:

-

Insufficient Initiation: The radical initiator may have decomposed before the reaction started, or the initiation temperature might not have been reached. AIBN, for instance, requires temperatures around 65-85 °C for effective decomposition.[1] Ensure your reaction temperature is appropriate for your chosen initiator.

-

Presence of Inhibitors: Radical reactions are highly sensitive to inhibitors, such as oxygen or certain impurities in the solvent or starting material. Thoroughly degassing your solvent and ensuring the purity of your reagents is crucial for success.

-

Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will naturally lead to incomplete conversion. While a slight excess is often used, a large deficit will stall the reaction once the agent is consumed.

Q3: I'm observing the formation of significant amounts of 2,3-Dichloro-4-(dichloromethyl)pyridine and 2,3-Dichloro-4-(trichloromethyl)pyridine. How can I control this over-chlorination?

Over-chlorination is the primary selectivity challenge in this synthesis. The product, this compound, can itself undergo further radical chlorination. To minimize this, consider the following strategies:

-

Control the Stoichiometry: Use a carefully controlled molar ratio of the chlorinating agent to the starting material. A ratio of 1.0 to 1.1 equivalents of the chlorinating agent is a good starting point. Running the reaction with a slight excess of the methylpyridine can help ensure the chlorinating agent is the limiting reagent.

-

Monitor the Reaction Closely: Use in-process controls (e.g., GC or TLC) to monitor the disappearance of the starting material and the appearance of the mono-, di-, and tri-chlorinated products. Stop the reaction as soon as the starting material is consumed or when the formation of the di-chlorinated byproduct begins to accelerate.

-

Lower the Reaction Temperature: While a certain temperature is needed for initiation, excessively high temperatures can increase the rate of subsequent chlorinations, reducing selectivity. Operating at the lower end of the effective temperature range for your initiator can improve control.

Q4: Besides over-chlorination, what other side products should I be aware of?

Ring chlorination is a potential side reaction, although the electron-withdrawing nature of the two existing chlorine atoms on the pyridine ring deactivates it towards further electrophilic chlorination. However, under harsh conditions or with certain catalysts, further chlorination on the ring can occur.[2][3] Additionally, impurities in the starting material or solvent can lead to a complex mixture of byproducts. Using high-purity, and sometimes freshly distilled, reagents is a key principle of trustworthy and reproducible synthesis.[4]

Q5: What are the recommended solvents for this reaction?

Inert, non-protic solvents are required. Chlorinated solvents like carbon tetrachloride (CCl₄) or dichlorobenzene have been historically used but are now often avoided due to toxicity and environmental concerns.[4] Safer alternatives include:

-

Benzene or Toluene: These are effective but require careful handling due to their own safety profiles.[5]

-

Acetonitrile: A polar aprotic solvent that can be a suitable medium.

-

Heptane or Cyclohexane: Non-polar solvents that are good alternatives for radical reactions.[4]

The choice of solvent can influence reaction kinetics and solubility of reagents, so it may require some optimization for your specific setup.

Troubleshooting Guide: Low Yield and Purity

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Data Summary: Impact of Key Parameters on Reaction Outcome

The following table summarizes the expected outcomes when varying key reaction parameters. This should serve as a first-line reference for optimization.

| Parameter | Sub-Optimal Range | Expected Outcome & Issues | Optimal Range | Expected Outcome & Benefits |

| Temperature | < 60 °C (for AIBN) | Slow or no initiation; very low conversion. | 65 - 80 °C (for AIBN) | Efficient radical initiation; controlled reaction rate. |

| > 90 °C | Poor selectivity; increased rates of di- and tri-chlorination. | |||

| Reaction Time | Too Short | Incomplete conversion of starting material. | Monitored (Typically 2-8h) | Maximizes mono-chlorinated product; minimizes over-chlorination. |

| Too Long | High levels of over-chlorinated byproducts; potential for degradation. | |||

| Chlorinating Agent | < 1.0 eq. | Incomplete conversion; residual starting material. | 1.0 - 1.1 eq. | High conversion with good selectivity for the mono-chlorinated product. |

| > 1.2 eq. | Significant formation of di- and tri-chlorinated byproducts. | |||

| Initiator Conc. | Too Low | Sluggish reaction; poor conversion. | 1-5 mol% | Reliable initiation and propagation of the radical chain reaction. |

| Too High | Reaction may become too rapid and difficult to control. |

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting poor reaction outcomes.

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Protocol: Side-Chain Chlorination

This protocol provides a detailed methodology for the synthesis of this compound from 2,3-dichloro-4-methylpyridine using sulfuryl chloride.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Sulfuryl chloride is corrosive and reacts violently with water. Hydrogen chloride and sulfur dioxide gases are evolved. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

Reagents & Equipment:

-

2,3-dichloro-4-methylpyridine (1.0 eq.)

-

Sulfuryl chloride (SO₂Cl₂) (1.05 eq.)

-

2,2'-Azobisisobutyronitrile (AIBN) (0.02 eq.)

-

Toluene (or other suitable inert solvent)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon inert gas supply

-

Gas trap/scrubber containing a sodium hydroxide solution

Procedure:

-

Setup: Assemble the glassware and ensure it is dry. Equip the flask with a magnetic stir bar, reflux condenser (connected to the gas scrubber), and a dropping funnel. Purge the entire system with an inert gas (Nitrogen or Argon) for 15-20 minutes.

-

Charging the Reactor: Under a positive pressure of inert gas, charge the flask with 2,3-dichloro-4-methylpyridine and toluene (approx. 5-10 mL per gram of starting material).

-

Initiator Addition: Add the AIBN to the flask.

-

Heating: Begin stirring and heat the mixture to 75-80 °C.

-